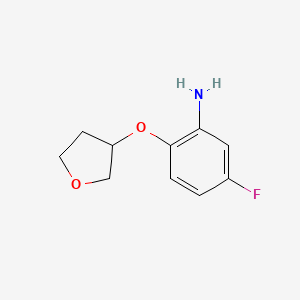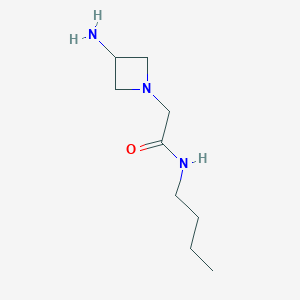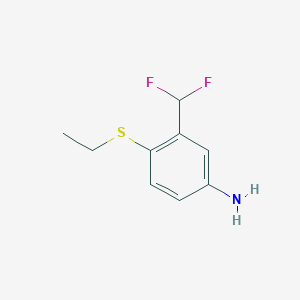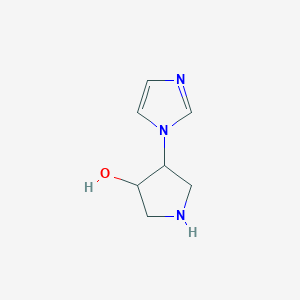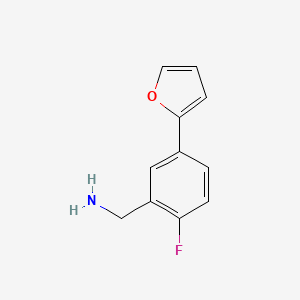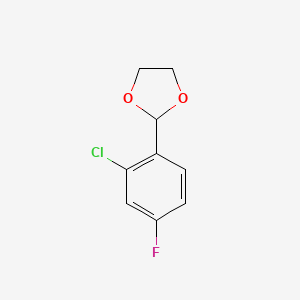
2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane
Vue d'ensemble
Description
“2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane” is likely a type of organic compound containing a dioxolane group, which is a three-carbon ring with two oxygen atoms . The “2-Chloro-4-fluorophenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with chlorine and fluorine substituents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, a related compound, “4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine”, was synthesized from corresponding 2-chloro-4-fluoroacetophenone, thiourea, and bromine in dry ethanol .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane has been studied for its chemical reactivity and potential in synthesizing various derivatives. The compound undergoes regioselective lithiations, leading to derivatization and formation of new compounds with potential applications. For instance, 2-Aryl-2-(chloroaryl)-1,3-dioxolanes were lithiated and treated with various electrophiles to yield ortho-functionalized benzophenone derivatives, showcasing the compound's versatility in chemical synthesis (Lukács, Porcs-Makkay, & Simig, 2004). Similarly, a study revealed that dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane undergoes deprotonation and subsequent reactions to form trimethylsilyl derivatives, highlighting its role in regioselective lithiation processes (Porcs-Makkay & Simig, 2009).
Agricultural and Fungicidal Applications
Novel dioxolane ring compounds, including derivatives of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane, have been synthesized and shown to exhibit excellent fungicidal and herbicidal activity. These compounds have been used against a variety of plant pathogens and have been evaluated for their potential in managing phytopathogen diseases (Min et al., 2022).
Material Science and Liquid Crystal Applications
Compounds with 1,3-dioxolane structures have been explored for their potential applications in material science, particularly in the development of liquid crystals. Studies have shown that the introduction of 1,3-dioxolane as a terminal group can significantly enhance the dielectric anisotropy and birefringence of liquid crystals, making them suitable for various applications in display technologies and other fields (Chen et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane is the Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system. It is one of the receptors that recognize bacterial components .
Mode of Action
2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane, also known as TAK-242, suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 . This inhibition of TLR4 signaling results in a decrease in the production of pro-inflammatory cytokines .
Biochemical Pathways
The compound affects the TLR4 signaling pathway. By inhibiting TLR4, it suppresses the downstream effects of this pathway, which include the production of pro-inflammatory cytokines . These cytokines are involved in various inflammatory responses and diseases.
Result of Action
The result of the action of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane is the suppression of inflammatory responses. By inhibiting TLR4 signaling, it reduces the production of pro-inflammatory cytokines . This can help to alleviate symptoms in conditions characterized by excessive inflammation.
Action Environment
The action of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane can be influenced by various environmental factors. For example, the presence of bacterial components, which are recognized by TLR4, can affect the compound’s efficacy . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
Propriétés
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYXMBDBBITZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




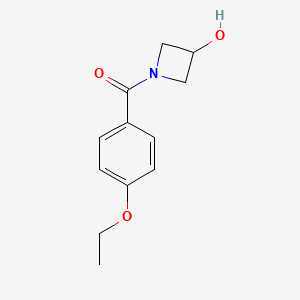
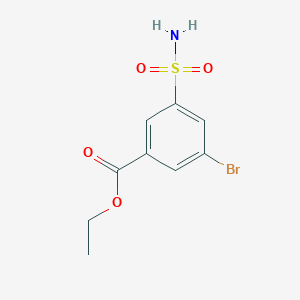

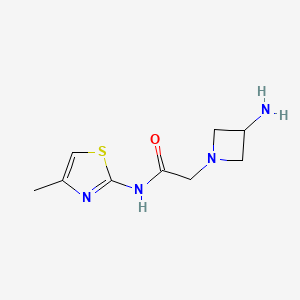
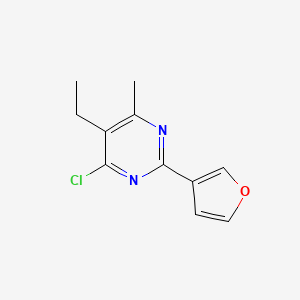
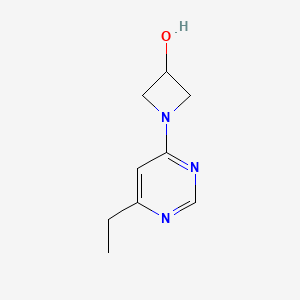
![(Hexan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1489809.png)
